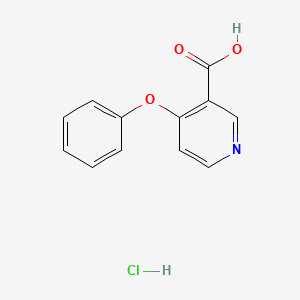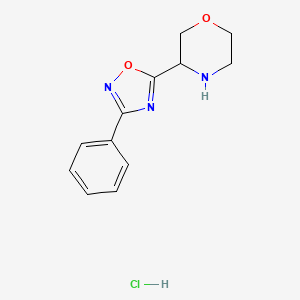
(4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14BNO4/c15-11-5-7-14(8-6-11)12(16)9-1-3-10(4-2-9)13(17)18/h1-4,17-18H,5-8H2 . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further substituted with a 4-oxopiperidine-1-carbonyl group.Chemical Reactions Analysis
Boronic acids, including “(4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
The compound has a boiling point of 515.2°C at 760 mmHg and a melting point of 156-160°C . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Optical Modulation in Nanotechnology :
- Phenyl boronic acids, including structures similar to (4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid, have been used in the optical modulation of carbon nanotubes. This application is significant for saccharide recognition and nanotechnology advancements. The boronic acid structure plays a crucial role in altering the photoluminescence quantum yield of single-walled carbon nanotubes, indicating its potential in nanoscale optical devices and sensors (Mu et al., 2012).
Synthesis of Piperazinones and Benzopiperazinones :
- Research has shown that boronic acids, including derivatives similar to this compound, can react with 1,2-diamines to form piperazinones and benzopiperazinones. These compounds have potential applications in pharmaceuticals and organic synthesis (Petasis & Patel, 2000).
Development of Boron Complexes :
- Boron(III) complexes involving structures similar to this compound have been developed. These complexes, such as boron N-confused porphyrins, show potential in creating new materials with unique optical and electronic properties (Młodzianowska et al., 2007).
Supramolecular Chemistry and Crystal Engineering :
- The combination of boronic acids with other molecules like 4,4′-Bipyridine has led to the formation of complex hydrogen-bonded networks. These findings suggest applications in crystal engineering and the design of new materials (Rodríguez-Cuamatzi et al., 2009).
Enhancement of Chemiluminescent Reactions :
- Phenyl boronic acids, similar to the one , have been found to enhance the light emission in chemiluminescent reactions. This application is particularly relevant in bioanalytical assays and diagnostic techniques (Ji et al., 1996).
Pharmaceutical Synthesis and Drug Development :
- Boronic acids are involved in the synthesis of important pharmacophores such as 3,4-Hydroxypyridinones, which have applications in metal chelation and drug development. This shows the role of boronic acids in the pharmaceutical industry (Ke et al., 2022).
Organic Synthesis and Suzuki Coupling :
- Boronic acids play a significant role in Suzuki coupling reactions, a widely used method in organic synthesis. This highlights their importance as intermediates in the synthesis of complex organic molecules (Schäfer et al., 2003).
Catalysis in Organic Reactions :
- Specific phenyl boronic acids have been used as catalysts for dehydrative amidation between carboxylic acids and amines. This application underscores their role in facilitating important organic transformations (Wang et al., 2018).
Bioanalysis and Drug Development :
- A boronic acid-based molecule has shown significant anticancer activity, indicating the potential of such compounds in therapeutic applications. This research highlights the role of boronic acids in the development of new anticancer drugs (Zagade et al., 2020).
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
The primary target of (4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid is the carbon atoms in organic compounds. This compound is used as a reagent in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The reaction conditions are exceptionally mild and functional group tolerant .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that boronic acids, in general, are relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of many organic compounds.
Propiedades
IUPAC Name |
[4-chloro-3-(4-oxopiperidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BClNO4/c14-11-2-1-8(13(18)19)7-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,18-19H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIWQLVIUIJIBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)N2CCC(=O)CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![endo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B1434139.png)
![1-Oxa-8-azaspiro[4.5]decane hemioxalate](/img/structure/B1434140.png)
![1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride](/img/structure/B1434141.png)

![2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B1434147.png)

![Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434150.png)

![1-Methyl-4-[3-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride](/img/structure/B1434155.png)
![4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B1434156.png)
![4-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1434157.png)
![Methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B1434158.png)
